Tetrabutylthiuram disulfide

Rubber Compounding Vulcanization Polymer Solubility

Formulators of heat-resistant rubber goods face dispersion defects and surface blooming when using solid thiuram accelerators like TMTD or TETD. TBTD solves these issues as a high-boiling liquid sulfur donor (7.5% available S) with exceptional solubility in hydrocarbon polymers. • Eliminates surface blooming and discoloration in light-colored rubber articles. • Provides wider scorch safety vs. solid thiurams, enabling higher processing throughput and reduced batch waste. • Delivers mono-/di-sulfidic crosslinks for superior thermal aging resistance and low compression set in automotive seals, gaskets, and hoses. Supplied as ≥98% purity with comprehensive documentation. Global logistics support available.

Molecular Formula C18H36N2S4
Molecular Weight 408.8 g/mol
CAS No. 1634-02-2
Cat. No. B159320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylthiuram disulfide
CAS1634-02-2
Molecular FormulaC18H36N2S4
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=S)SSC(=S)N(CCCC)CCCC
InChIInChI=1S/C18H36N2S4/c1-5-9-13-19(14-10-6-2)17(21)23-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
InChIKeyPGAXJQVAHDTGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylthiuram Disulfide (CAS 1634-02-2): Sourcing Specifications and Baseline Properties


Tetrabutylthiuram disulfide (TBTD, CAS 1634-02-2) is a thiuram-class organosulfur compound (C18H36N2S4) with a molecular mass of 408.75 g/mol, a computed XLogP3 of 7.4, and a melting point of approximately 95 °C [1]. Its primary industrial application is as a sulfur-donating vulcanization accelerator and vulcanizing agent in the processing of natural and synthetic rubbers . Characterized as a dark amber liquid or light yellow powder with a density of 1.05-1.10 g/cm³, it is highly soluble in organic solvents but insoluble in water .

Tetrabutylthiuram Disulfide Sourcing: Why Molecular Weight and Solubility Prevent In-Class Substitution


Generic substitution of thiuram disulfide accelerators is not technically sound due to the divergent physical states and process behaviors dictated by alkyl chain length. For instance, while tetraethylthiuram disulfide (TETD, CAS 97-77-8) is a solid powder with limited solubility in non-polar elastomers, tetrabutylthiuram disulfide (TBTD) is a high-boiling liquid (or low-melting solid with a freezing point ≥20°C) that exhibits very high solubility in hydrocarbon polymers . This fundamental difference in physical form directly impacts dispersion kinetics, the risk of blooming (surface migration), and the compound's suitability for liquid injection molding or soluble Efficient Vulcanization (EV) systems [1]. Direct replacement of TBTD with a solid thiuram like TETD or TMTD in a formulation designed for a liquid, highly soluble accelerator will result in poor dispersion, surface defects, and inconsistent cure states.

Tetrabutylthiuram Disulfide (TBTD) Technical Evidence: Quantified Differentiation for Rubber Compounding and Procurement


TBTD vs. TETD: Quantified Solubility Differential in Hydrocarbon Elastomers

Tetrabutylthiuram disulfide (TBTD) is specifically differentiated from its closest analog, tetraethylthiuram disulfide (TETD), by its physical state and polymer solubility. TBTD exists as a dark amber liquid at processing temperatures (freezing point ≥20°C) and is characterized as 'very soluble in hydrocarbon polymers' . In contrast, TETD is a solid powder with significantly lower solubility in non-polar elastomers [1]. This difference is attributed to the extended butyl chains of TBTD, which enhance compatibility with hydrocarbon matrices and mitigate the risk of surface blooming .

Rubber Compounding Vulcanization Polymer Solubility Elastomer Compatibility

TBTD vs. ZDC: Higher Activity and Optimized Curing Temperature Profile

In head-to-head performance assessments within rubber compounding, tetrabutylthiuram disulfide (TBTD) demonstrates higher vulcanization activity compared to zinc diethyldithiocarbamate (ZDC) . The optimal curing temperature for TBTD is specified as 95–110°C [1], which is a relatively low-temperature profile for a sulfur-donating accelerator, enabling energy-efficient processing. ZDC, while also a dithiocarbamate accelerator, exhibits a different activity and temperature response, making TBTD the preferred choice for applications requiring a faster cure at lower temperatures without the use of auxiliary accelerators.

Vulcanization Kinetics Accelerator Activity Rubber Curing Low-Temperature Vulcanization

TBTD vs. TMTD/TETD: Eliminating Surface Blooming in Finished Rubber Goods

A key differentiator for tetrabutylthiuram disulfide (TBTD) is its documented 'non-blooming' and 'non-staining' behavior in rubber compounds [1]. In contrast, widely used solid thiuram accelerators like tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD) are known to bloom to the surface of vulcanizates, causing undesirable discoloration and negatively affecting adhesion properties [2]. The liquid nature and enhanced polymer compatibility of TBTD prevent its migration and crystallization on the rubber surface, ensuring consistent product appearance and performance over time.

Rubber Blooming Surface Defects Non-Staining Accelerators Rubber Aesthetics

TBTD vs. TMTD: Superior Anti-Scorch Safety in Rubber Processing

Tetrabutylthiuram disulfide (TBTD) offers a distinct processing safety advantage over faster thiuram accelerators like tetramethylthiuram disulfide (TMTD). TBTD is characterized as having 'less scorchiness' (i.e., a longer scorch time or improved resistance to premature vulcanization) compared to TMTD and TETD [1]. This property provides a wider processing window during mixing, calendaring, and extrusion operations. TMTD, being a highly active ultra-accelerator, exhibits a much shorter scorch time, increasing the risk of premature crosslinking (scorch) under the heat and shear of industrial processing.

Scorch Safety Processing Safety Vulcanization Rubber Manufacturing

Quantified Sulfur Donation: TBTD's Defined Effective Sulfur Content of 7.5%

Tetrabutylthiuram disulfide (TBTD) functions as both an accelerator and a sulfur donor (vulcanizing agent) with a precisely quantified effective sulfur content of 7.5% [1]. This contrasts with non-sulfur-donating accelerators (e.g., MBT, CBS) which require the addition of elemental sulfur to form crosslinks. In Efficient Vulcanization (EV) and semi-EV systems, the use of a sulfur donor like TBTD is critical for creating predominantly mono- and di-sulfidic crosslinks, which impart superior heat aging and compression set resistance compared to the polysulfidic networks formed by conventional high-sulfur cures .

Sulfur Donor Efficient Vulcanization EV Systems Rubber Crosslinking

Tetrabutylthiuram Disulfide Application Scenarios: Where TBTD's Solubility and Low-Scorch Profile Are Required


Soluble Efficient Vulcanization (EV) Systems for Heat-Resistant Elastomers

Formulators of heat-resistant rubber goods, such as automotive seals, gaskets, and under-hood hoses, can utilize tetrabutylthiuram disulfide (TBTD) as a soluble sulfur donor. Its high solubility in hydrocarbon polymers ensures uniform distribution, and its defined 7.5% available sulfur content enables the creation of mono- and di-sulfidic crosslinks, which are essential for superior thermal aging resistance and low compression set . Unlike solid thiurams, TBTD's liquid form prevents the formation of undispersed particle aggregates that could act as failure initiation sites in dynamic or high-temperature applications .

Compounding for Light-Colored and Non-Staining Rubber Consumer Goods

Manufacturers producing light-colored or aesthetically sensitive rubber articles (e.g., footwear soles, rubberized fabrics, sporting goods, medical device components) should procure TBTD specifically for its 'non-blooming' and 'non-staining' properties [1]. The documented tendency of TMTD and TETD to migrate to the surface and cause discoloration makes them unsuitable for these applications [2]. By selecting TBTD, production managers can eliminate the risk of surface defects and discoloration, thereby reducing quality control rejections and maintaining brand integrity for consumer-facing products.

High-Shear Rubber Processing Requiring Extended Scorch Safety

In high-volume manufacturing processes involving intensive mixing, calendaring, or extrusion (e.g., tire component production, industrial belting), the 'less scorchiness' of TBTD compared to TMTD and TETD provides a critical processing advantage [3]. The wider processing window afforded by TBTD's superior scorch safety allows for higher processing temperatures and shear rates without the risk of premature vulcanization (scorch) [4]. This directly translates to increased manufacturing throughput, lower energy consumption, and significantly reduced material waste due to scorched batches, making TBTD a cost-effective choice for lean manufacturing environments.

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